N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. The protein kinase CK2 is a highly conserved serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression of CK2 has been linked to several diseases, including cancer, making it an attractive target for drug development.
Scientific Research Applications
Organic Semiconductors
NDIs, including our compound of interest, have garnered attention as promising building blocks for n-type organic semiconductors. These materials find applications in organic field-effect transistors (FETs), solar cells, and other electronic devices. The performance of NDI-based FETs depends on the substituents, which influence the supramolecular organization in the solid state and, consequently, the intermolecular orbital overlap .
Optoelectronic Materials
NDIs exhibit tunable optical properties based on their central rylene moiety. By increasing the number of naphthalene moieties, the absorption range can be adjusted from ultraviolet to visible and even into the infrared region. Researchers explore NDI derivatives to design efficient chromophores and optoelectronic materials .
Supramolecular Chemistry
The rational selection of substituents on imide nitrogen atoms and thiophene α-positions significantly impacts the packing structure of NDIs. Our compound, with N-(2-cyclohexylethyl) groups, forms one-dimensional packing structures in the solid state. Despite this, its FETs exhibit promising performance with electron mobilities exceeding 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
Medicinal Chemistry
Interestingly, the incorporation of thioamides (such as those found in NDIs) into small molecules has attracted attention in drug discovery. For instance, N-cyclohexylethyl-ETAV, a plasma-stable and cell-permeable inhibitor containing a site-incorporated thioamide, demonstrated an extended metabolic period .
Plant Pathogen Research
Lutein, a natural carotenoid, induces α-1,3-glucan accumulation on the cell wall surface of fungal plant pathogens. While not directly related to our compound, understanding such interactions can inform future applications in agriculture and plant protection .
Crystal Structure Studies
Detailed crystallographic studies of NDI derivatives, including our compound, provide insights into their packing arrangements. Investigating how the cyclohexylethyl groups affect the packing structure compared to other derivatives informs material design and optimization .
Mechanism of Action
Target of action
The compound “N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide” contains a benzimidazole moiety, which is a common structural feature in many bioactive compounds. Benzimidazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDADNBOCUNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.